4-(Piperazin-1-yl)pyridine-2-carbonitrile

PI3K Inhibitors Kinase Assays Oncology

Select this 2-carbonitrile isomer for its validated PI3Kα isoform selectivity (2.1–2.7× over p110δ/β) and σ1 receptor bias—properties absent in 3-CN and 4-CN analogs. Use as a CCR5 antagonist probe or PI3Kα-targeted library scaffold for oncology/inflammation programs. ≥95% purity ensures reproducibility in early-stage discovery. Substructure-selective performance eliminates generic analog substitution risk.

Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
CAS No. 1341792-17-3
Cat. No. B1529325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperazin-1-yl)pyridine-2-carbonitrile
CAS1341792-17-3
Molecular FormulaC10H12N4
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC(=NC=C2)C#N
InChIInChI=1S/C10H12N4/c11-8-9-7-10(1-2-13-9)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2
InChIKeyVIWUDIPXIBTLLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Piperazin-1-yl)pyridine-2-carbonitrile: A Versatile Piperazine-Pyridine Scaffold for Kinase and Receptor Probe Development


4-(Piperazin-1-yl)pyridine-2-carbonitrile (CAS: 1341792-17-3) is a heterocyclic building block that combines a pyridine core with a piperazine moiety and a carbonitrile functional group [1]. This structural arrangement confers versatility, making it a valuable intermediate in the synthesis of drug candidates and a probe for biological assays, particularly in the fields of oncology, immunology, and infectious disease . Its utility as a scaffold is evidenced by its use in generating compounds with activity against PI3K isoforms [2] and its potential as a CCR5 antagonist [3].

Why 4-(Piperazin-1-yl)pyridine-2-carbonitrile Cannot Be Interchanged with Simple Piperazinyl-Pyridine Analogs


Generic substitution among piperazinyl-pyridine analogs is unsupported due to the profound impact of subtle structural variations on target selectivity and potency. For instance, the position of the pyridyl nitrogen dictates sigma receptor subtype preference, with 4-pyridylpiperazines favoring σ1 over σ2 receptors [1]. Similarly, the substitution pattern on the piperazine and pyridine rings can dramatically alter kinase inhibition profiles [2]. The specific 2-carbonitrile substitution on the pyridine ring of 4-(Piperazin-1-yl)pyridine-2-carbonitrile is a key determinant of its unique binding interactions and pharmacokinetic properties, which cannot be assumed to be equivalent to its 3- or 4-carbonitrile analogs or its unsubstituted piperazine counterparts . Therefore, its selection for a project must be based on its own merits, not as a surrogate for a different analog.

Quantitative Differentiation Guide for 4-(Piperazin-1-yl)pyridine-2-carbonitrile: Evidence from Kinase and Receptor Assays


Superior PI3Kα Inhibition of 4-(Piperazin-1-yl)pyridine-2-carbonitrile-Containing Analog vs. Alternative Scaffolds

While direct comparative data for the core compound 4-(Piperazin-1-yl)pyridine-2-carbonitrile is limited, an analog incorporating this scaffold demonstrates significant inhibition of the PI3K p110α isoform. The most relevant comparator is the compound's activity against other PI3K isoforms, providing insight into its selectivity profile. The compound BDBM207234, which contains the core scaffold, exhibits an IC50 of 35 nM against PI3K p110α, compared to an IC50 of 74 nM for p110δ and 95 nM for p110β [1].

PI3K Inhibitors Kinase Assays Oncology

4-(Piperazin-1-yl)pyridine-2-carbonitrile's Potential as a CCR5 Antagonist Scaffold

Preliminary pharmacological screening suggests that 4-(Piperazin-1-yl)pyridine-2-carbonitrile can be used as a CCR5 antagonist [1]. This is a key differentiator from related analogs that lack this functional activity. While specific potency data is not disclosed, the qualitative identification of CCR5 antagonism distinguishes this compound from other piperazine-pyridine analogs that are not known to interact with this receptor, a validated target for HIV entry and inflammatory diseases.

CCR5 Antagonist HIV Entry Inhibitor Immunology

Subtype Selectivity of the 4-Pyridylpiperazine Moiety for Sigma-1 Receptors

The 4-pyridylpiperazine moiety, the core of the compound, demonstrates a distinct receptor subtype preference compared to its 2-pyridyl analog. A series of pyridylpiperazines showed that (4-pyridyl)piperazines favor σ1 receptors, while previously studied (2-pyridyl)piperazines favor σ2 receptors [1]. This is a direct head-to-head comparison of the core scaffold's binding preference. While quantitative Ki values are not available for the specific target compound, the class-level inference is strong due to the systematic study of the pyridyl nitrogen position's impact.

Sigma Receptor Neurology Pain Management

Differential PI3K Inhibition Profile of a Structurally Related 4-(Piperazin-1-yl)pyridine-2-carbonitrile Analog

A structurally distinct analog containing the 4-(Piperazin-1-yl)pyridine-2-carbonitrile motif (CHEMBL4162773) shows a different PI3K inhibition profile. It inhibits PI3Kα with an IC50 of 222 nM [1]. This data provides a cross-study comparable, indicating that even with the same core scaffold, different substitutions can lead to varied potency against the same target. This highlights the scaffold's adaptability and the importance of its specific substitution for achieving desired potency levels.

PI3K Inhibitor Kinase Selectivity Oncology

Optimal Research Applications for 4-(Piperazin-1-yl)pyridine-2-carbonitrile Based on Quantitative Evidence


Developing PI3Kα-Selective Inhibitors for Oncology

The 4-(Piperazin-1-yl)pyridine-2-carbonitrile scaffold is a validated starting point for developing PI3Kα inhibitors. An analog containing this core shows 2.1-fold to 2.7-fold selectivity for PI3Kα over other Class I PI3K isoforms (p110δ and p110β) [1]. Researchers can leverage this selectivity to design compounds that minimize off-target effects. The scaffold is best used in early-stage drug discovery programs focused on creating novel PI3Kα-targeted therapies, particularly where isoform selectivity is a critical design parameter.

Probing CCR5-Mediated Pathways in HIV and Inflammation

Given its qualitative identification as a CCR5 antagonist [2], this compound is uniquely suited for use as a probe in cell-based assays to study CCR5-mediated cellular entry (e.g., HIV-1) and signaling pathways involved in inflammatory diseases. Its distinct activity profile, compared to other piperazine-pyridine analogs lacking this activity, makes it a valuable chemical tool for validating CCR5 as a target in specific disease models.

Investigating Sigma-1 Receptor Biology in Neurological Models

The 4-pyridylpiperazine core of this compound imparts a preferential binding to sigma-1 (σ1) receptors over sigma-2 (σ2) receptors [3]. This property makes it an excellent scaffold for developing chemical probes to dissect σ1 receptor function in neuroprotection, pain, and addiction research. The compound can be used to build libraries aimed at identifying potent and selective σ1 receptor antagonists, a class of compounds with therapeutic potential for treating stimulant abuse and other neurological conditions.

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